molecular formula C13H15ClF3N3O2 B1426789 N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride CAS No. 1332528-85-4

N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Cat. No. B1426789
CAS RN: 1332528-85-4
M. Wt: 337.72 g/mol
InChI Key: NSHNBMLTWPCAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C13H15ClF3N3O2 and its molecular weight is 337.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The compound N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has been involved in various synthetic and chemical characterization studies. Research has shown methodologies for preparing enriched isotopic versions of similar compounds, highlighting the importance of structural analysis and potential applications in tracing and labeling studies (Yilmaz & Shine, 1988). Additionally, studies on the ring-fission and C–C bond cleavage reactions of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines have contributed to understanding the chemical behavior and potential for generating new compounds through structural modifications (Jäger, Laggner, Mereiter, & Holzer, 2002).

Potential Medical Applications

Research on novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives, related to the discussed compound, has been conducted to explore their antitumor activity. Structural characterization and in vitro anti-cancer activity assessment have indicated promising results for specific derivatives, suggesting potential for medical applications in cancer treatment (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Analytical Chemistry Applications

The compound and its derivatives have been studied for their colorimetric and chemosensory properties, particularly for anion detection. Research involving molecules with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units has demonstrated utility in the selective and colorimetric sensing of fluoride ions, showcasing the compound's relevance in developing new analytical tools (Ma, Li, Zong, Men, & Xing, 2013).

Antimicrobial and Antifungal Activities

Compounds derived from this compound have been synthesized and evaluated for their antifungal activities, with some showing high activity against specific fungal strains. This highlights the potential for these compounds in the development of new antifungal agents (Liu, Wang, Teng, Zhang, & Jiang, 2014).

properties

IUPAC Name

N-methyl-2-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2.ClH/c1-17-6-5-11-18-12(21-19-11)8-20-10-4-2-3-9(7-10)13(14,15)16;/h2-4,7,17H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHNBMLTWPCAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.